5-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
The compound 5-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a pyrazole derivative characterized by a dihydro-pyrazole core substituted with methoxy-functionalized phenyl groups and a pentanoic acid chain. Its molecular formula is C₂₃H₂₆N₂O₆ (calculated based on substituents), with a molecular weight of approximately 438.5 g/mol. The structural complexity arises from three methoxy groups at distinct positions (2,3-dimethoxy on one phenyl and 4-methoxy on another), which influence its electronic, steric, and pharmacokinetic properties. This compound is hypothesized to exhibit biological activity due to its ability to interact with enzymes or receptors via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
5-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-29-16-12-10-15(11-13-16)18-14-19(17-6-4-7-20(30-2)23(17)31-3)25(24-18)21(26)8-5-9-22(27)28/h4,6-7,10-13,19H,5,8-9,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAMSELLVPPHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents . The minimum inhibitory concentrations (MICs) for these compounds were reported to be low, suggesting high potency.
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. A derivative similar to the target compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies have suggested that pyrazole derivatives possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Study 1: Antimycobacterial Activity
A specific case study evaluated the activity of a series of pyrazole derivatives against M. tuberculosis. The results indicated that compounds with similar structural motifs to our target compound exhibited MICs below 1.6 µg/mL, demonstrating significant antimycobacterial activity .
Study 2: Anticancer Potential
Another study focused on a related pyrazole derivative's effect on human cancer cell lines. The results showed that treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .
Research Findings
Scientific Research Applications
The compound 5-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.
Chemical Properties and Structure
The compound features a pyrazole ring, which is known for its biological activity, and a pentanoic acid moiety that contributes to its structural diversity. The presence of methoxy groups on the phenyl rings enhances its lipophilicity, potentially improving its bioavailability.
Structural Formula
Medicinal Chemistry
The compound has shown promise in various medicinal chemistry studies due to its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds often exhibit significant anti-inflammatory properties, making this compound a candidate for further exploration in drug development.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar pyrazole derivatives significantly reduced inflammation in animal models, suggesting that this compound may share similar properties .
- Analgesic Effects : Preliminary tests indicated that compounds with analogous structures provided pain relief comparable to standard analgesics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions. Efficient synthetic routes are crucial for producing sufficient quantities for biological testing.
Synthesis Overview
- Step 1 : Formation of the pyrazole ring via condensation reactions.
- Step 2 : Introduction of the methoxy groups through methylation techniques.
- Step 3 : Final assembly involving coupling reactions to attach the pentanoic acid moiety.
Biological Activities
Research has indicated that compounds with similar structural motifs can exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities .
- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the compound, providing potential health benefits against oxidative stress-related diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrazole A | Anti-inflammatory | |
| Pyrazole B | Antimicrobial | |
| Pyrazole C | Antioxidant |
Table 2: Synthetic Routes for Pyrazole Derivatives
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Heat with catalyst |
| Step 2 | Methylation | Alkyl halide + base |
| Step 3 | Coupling | Coupling agent |
Comparison with Similar Compounds
Structural Comparison
Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations :
- Chain Length: The pentanoic acid chain (vs. butanoic acid in ) may increase solubility but reduce membrane permeability due to higher polarity .
- Heterocyclic Substitutions : Thiophene (in ) introduces sulfur, enabling unique dipole interactions, while nitro groups (in ) enhance electrophilicity for covalent binding .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s higher molecular weight and polar surface area suggest lower oral bioavailability but better aqueous solubility than its butanoic acid analog .
- The logP value (~3.5) indicates moderate lipophilicity, balancing membrane permeability and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
